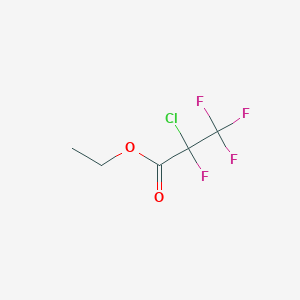
3,5-Bis(trifluoromethyl)phenyldimethylchlorosilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Bis(trifluoromethyl)phenyldimethylchlorosilane is a chemical compound with the molecular formula C10H9ClF6Si . It has a molecular weight of 306.71 . The IUPAC name for this compound is 3,5-bis(trifluoromethyl)phenyldimethylsilane .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H9ClF6Si/c1-18(2,11)8-4-6(9(12,13)14)3-7(5-8)10(15,16)17/h3-5H,1-2H3 . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a clear colorless to pale yellow liquid . It has a refractive index of 1.4210-1.4280 at 20°C . It’s sensitive to moisture .Scientific Research Applications
Catalytic Applications
3,5-Bis(trifluoromethyl)phenyldimethylchlorosilane has been explored for its potential in catalysis. For instance, Tris(pentafluorophenyl)borane was found effective in synthesizing optically pure and diisotactic polymers using reactions involving siloxane compounds, showcasing the utility of related trifluoromethyl compounds in polymer synthesis (Zhou & Kawakami, 2005). Additionally, in the realm of organocatalysis, N,N'-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea has been identified as a pivotal component, indicating the broader significance of trifluoromethylphenyl groups in such applications (Zhang, Bao, & Xing, 2014).
Polymer Synthesis
Research has also focused on the use of derivatives of 3,5-bis(trifluoromethyl)phenyl in the synthesis of polymers. For example, polyimides containing a trifluoromethylphenyl moiety, synthesized using compounds like 12FPMDA and 6FPPMDA, have shown promising properties in terms of thermal stability and adhesion, relevant for materials science (Myung, Kim, & Yoon, 2003; Myung, Ahn, & Yoon, 2005)(https://consensus.app/papers/adhesion-property-novel-polyimides-myung/783b42d6f07358638a267114523a08e0/?utm_source=chatgpt).
Analytical Chemistry
In analytical chemistry, 3,5-bis(trifluoromethyl)phenyl isothiocyanate has been used in derivatizing amines, aiding in their detection and quantification in beverages via LC-tandem mass spectrometry and 19F NMR, demonstrating the compound's applicability in sensitive analytical methods (Jastrzębska, Piasta, Krzemiński, & Szłyk, 2018).
Gas Sorption and Sensing
In gas sorption, polymers derived from N-3,5-bis(trifluoromethyl)phenyl-exo-endo-norbornene-5,6-dicarboximide have been studied for their solubility coefficients with various gases, highlighting their potential in gas separation technologies (Tlenkopatchev, Vargas, Almaraz-Girón, and, & Riande, 2005). Moreover, the synthesis of a hydrogen bond acidic molecule (HPNMS) incorporating 3,5-bis(trifluoromethyl)phenyl groups has been reported for nerve agents detection, indicating its utility in environmental and security applications (Jiang Yadong, 2011).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that this compound is used in the synthesis of various organic compounds .
Mode of Action
The mode of action of 3,5-Bis(trifluoromethyl)phenyldimethylchlorosilane is primarily through its role as a reagent in chemical reactions. It is used in the synthesis of various organic compounds . The exact interaction with its targets would depend on the specific reaction it is involved in.
Biochemical Pathways
It has been used in the synthesis of a modified triazine-based covalent organic framework, which has shown to improve the capacity and cyclic stability of li–s batteries .
Result of Action
The result of the action of this compound is the successful synthesis of the desired organic compounds . In one study, it was used to modify a triazine-based covalent organic framework, leading to improved capacity and cyclic stability of Li–S batteries .
properties
IUPAC Name |
[3,5-bis(trifluoromethyl)phenyl]-chloro-dimethylsilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF6Si/c1-18(2,11)8-4-6(9(12,13)14)3-7(5-8)10(15,16)17/h3-5H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZWDIKPZWMXPMG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF6Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70382527 |
Source


|
| Record name | [3,5-Bis(trifluoromethyl)phenyl](chloro)dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70382527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
732306-23-9 |
Source


|
| Record name | [3,5-Bis(trifluoromethyl)phenyl](chloro)dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70382527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [3,5-Bis(trifluoromethyl)phenyl]chloro(dimethyl)silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1,1,1-Trifluoro-3-{[2-(trifluoromethyl)benzyl]-amino}-2-propanol](/img/structure/B1333767.png)
![1,1,1-Trifluoro-3-{4-[3-(trifluoromethyl)phenyl]-piperazino}-2-propanol](/img/structure/B1333768.png)



